2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid
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Overview
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid is an organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a pyrrole ring fused with a phenylacetic acid moiety, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid typically involves the reaction of maleic anhydride with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase, which plays a crucial role in the biosynthesis of prostaglandins. This inhibition leads to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid stands out due to its unique structural features, which confer distinct reactivity and biological activity. Its phenylacetic acid moiety enhances its potential for pharmaceutical applications, making it a valuable compound in drug development .
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-7,11H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVJGLZSSWZXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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